![molecular formula C28H24BrNO6 B12462944 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2-éthylphényl)-5-oxopyrrolidine-3-carboxylate de 2-(4-{[(4-bromophényl)carbonyl]oxy}phényl)-2-oxoéthyle est un composé organique complexe présentant plusieurs groupes fonctionnels, notamment des motifs bromophényle, carbonyle et pyrrolidine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(2-éthylphényl)-5-oxopyrrolidine-3-carboxylate de 2-(4-{[(4-bromophényl)carbonyl]oxy}phényl)-2-oxoéthyle implique généralement des réactions organiques à plusieurs étapes. Une approche courante est l’alkylation-S du 4-(4-bromophényl)-5-phényl-4H-1,2,4-triazole-3-thiol dans un milieu alcalin avec la 2-bromo-1-phényléthanone, suivie d’une réduction de la cétone correspondante .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l’optimisation des méthodes à l’échelle du laboratoire, en mettant l’accent sur le rendement, la pureté et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2-éthylphényl)-5-oxopyrrolidine-3-carboxylate de 2-(4-{[(4-bromophényl)carbonyl]oxy}phényl)-2-oxoéthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe bromophényle peut être oxydé pour former les phénols correspondants.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : L’atome de brome dans le groupe bromophényle peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés.
Principaux produits
Oxydation : Formation de dérivés phénoliques.
Réduction : Formation de dérivés alcooliques.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
Le 1-(2-éthylphényl)-5-oxopyrrolidine-3-carboxylate de 2-(4-{[(4-bromophényl)carbonyl]oxy}phényl)-2-oxoéthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire en synthèse organique pour la préparation de molécules plus complexes.
Industrie : Utilisé dans la synthèse de matériaux avancés présentant des propriétés spécifiques.
Applications De Recherche Scientifique
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 1-(2-éthylphényl)-5-oxopyrrolidine-3-carboxylate de 2-(4-{[(4-bromophényl)carbonyl]oxy}phényl)-2-oxoéthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe bromophényle peut interagir avec des enzymes ou des récepteurs, entraînant l’inhibition ou l’activation de voies biologiques. Les groupes carbonyle peuvent former des liaisons hydrogène avec des molécules biologiques, affectant ainsi leur fonction .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la N-{4-[(4-bromophényl)sulfonyl]benzoyl}-L-valine : Ces composés contiennent un groupe bromophényle et ont montré des activités antimicrobiennes et antioxydantes.
(±)-2-{[4-(4-bromophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phényl-1-éthanol : Ce composé présente également un groupe bromophényle et est utilisé dans diverses applications biomédicales.
Unicité
Le 1-(2-éthylphényl)-5-oxopyrrolidine-3-carboxylate de 2-(4-{[(4-bromophényl)carbonyl]oxy}phényl)-2-oxoéthyle est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique spécifiques. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent dans la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C28H24BrNO6 |
|---|---|
Poids moléculaire |
550.4 g/mol |
Nom IUPAC |
[2-[4-(4-bromobenzoyl)oxyphenyl]-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C28H24BrNO6/c1-2-18-5-3-4-6-24(18)30-16-21(15-26(30)32)27(33)35-17-25(31)19-9-13-23(14-10-19)36-28(34)20-7-11-22(29)12-8-20/h3-14,21H,2,15-17H2,1H3 |
Clé InChI |
USQZEUWSPIDNOS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


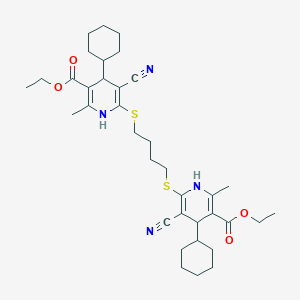
![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
![2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12462874.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)
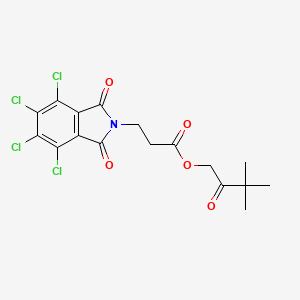

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)

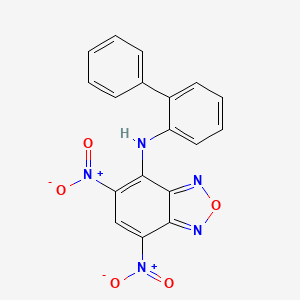
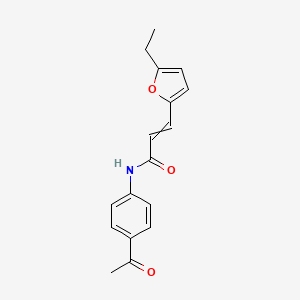
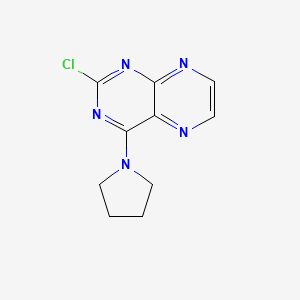
![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)
![N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)
![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)
